2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine
Description
Properties
CAS No. |
35149-07-6 |
|---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-methyl-5,7-dihydrothieno[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8N2S/c1-5-2-8-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3 |
InChI Key |
DRBDUVZKSXKWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2CSCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine
General Synthetic Strategy
The synthesis of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine typically involves the formation of the fused heterocyclic ring system through cyclization reactions of suitably substituted precursors containing both sulfur and nitrogen atoms. The methyl group at the 2-position is introduced either via alkylation or by using methyl-substituted starting materials.
Literature and Patent-Based Synthetic Routes
Reduction of 2-Methyl-4-chloro-5,7-dihydrothieno-[3,4d]-pyrimidine
According to US Patent US3960860A, a method involves starting from 2-methyl-4-chloro-5,7-dihydrothieno-[3,4d]-pyrimidine, which is subjected to reduction conditions using zinc dust and ammonium chloride in 67% ethanol. This reaction likely facilitates the removal of the chloro substituent and subsequent ring closure or modification to afford the desired 2-methyl-5,7-dihydrothieno derivative. Although this patent specifically mentions a pyrimidine derivative, the methodology is relevant for analogous thieno-pyrazine systems due to structural similarities in the fused heterocycles.
Mercuration and Halogenation Followed by Substitution
In the synthesis of related thieno[2,3-d]pyrimidine compounds, mercuration followed by halogenation (iodination or bromination) has been employed to functionalize the 5-position, which can then be substituted with various groups. This strategy, reported in a 2009 study on thieno[2,3-d]pyrimidines, may be adapted for pyrazine analogs by replacing the pyrimidine ring with a pyrazine and adjusting reaction conditions accordingly.
Stepwise Synthesis Example (Adapted from Related Compounds)
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Formation of substituted thiophene intermediate | Aldehyde/ketone + α-cyanoester + sulfur + base (e.g., triethylamine) | Gewald reaction; moderate to good yields |
| 2 | Cyclization to form thieno-pyrazine core | Reaction with hydrazine derivatives or amidines | Heating in DMSO or suitable solvent at 120-130°C |
| 3 | Introduction of methyl group at 2-position | Use of methyl-substituted starting materials or methylation via alkyl halides | Methylation under basic conditions or via methylated precursors |
| 4 | Purification | Column chromatography or recrystallization | Yields vary depending on steps |
This generalized route is inferred from literature on related thieno-fused heterocycles.
Analytical Data and Characterization
While specific analytical data for 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is limited in the available sources, characterization typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the methyl substitution and ring structure.
- Mass Spectrometry (MS): For molecular weight confirmation.
- Infrared (IR) Spectroscopy: To identify characteristic heterocyclic functional groups.
- X-ray Crystallography: Occasionally used for structural confirmation in related compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction of 2-methyl-4-chloro-5,7-dihydrothieno-pyrimidine | 2-methyl-4-chloro-5,7-dihydrothieno-pyrimidine | Zinc dust, ammonium chloride, ethanol | Reductive dehalogenation and cyclization | Straightforward, uses accessible reagents | Limited direct reports for pyrazine analogs |
| Gewald Reaction + Cyclization | Aldehydes/ketones, α-cyanoesters, sulfur | Base (triethylamine), hydrazine derivatives | Multi-step cyclization | Well-established for thiophene cores | Multi-step, requires careful control |
| Mercuration and Halogenation | Thieno-pyrimidine intermediates | Mercury salts, halogenating agents | Electrophilic substitution | Enables functionalization for further derivatization | Toxic reagents, may require special handling |
Chemical Reactions Analysis
Synthetic Routes
The synthesis of 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine derivatives often involves cyclization strategies or modifications of preformed heterocycles. Key methods include:
Nucleophilic Substitution Reactions
-
Example : Reaction of 5,7-dihydropyrrolo[3,4-b]pyrazine intermediates with amines under basic conditions.
Reduction of Nitro Groups
-
Nitro-substituted precursors (e.g., compound 68 ) undergo RANEY®/Ni-catalyzed hydrogenation in DMF under H flow to yield amino derivatives (e.g., compound 17 ) .
Mannich-Type Cyclization
-
Dihydrothieno derivatives can undergo Mannich reactions with formaldehyde (HCHO) and primary amines. For example:
Electrophilic Aromatic Substitution
-
The electron-rich thiophene ring in the structure may undergo halogenation or sulfonation, though explicit examples are not documented in the provided sources.
Key Challenges and Stability Considerations
-
Oxidative Sensitivity : The dihydrothieno ring is prone to oxidation, requiring inert atmospheres (e.g., N) during synthesis .
-
Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitutions due to improved solubility of intermediates .
Comparative Reactivity Table
Scientific Research Applications
Flavoring Agent
One of the most notable applications of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is its use as a flavoring agent in food products. According to a patent document, this compound imparts a roasted nut-like flavor and can be utilized in various food items including:
- Snack foods
- Baked goods
- Dairy products
- Meat and poultry products
The compound can be added at different stages of food processing to enhance flavor profiles without significant loss during cooking or heating processes .
Pharmaceutical Applications
Recent research has indicated potential pharmaceutical applications for 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine, particularly in cancer treatment. The compound has been investigated for its ability to modulate biological pathways involved in tumor proliferation. For instance, studies have explored its role as an inhibitor in pathways such as Hedgehog signaling, which is crucial in various cancers .
Case Study 1: Flavor Enhancement in Food Products
A study demonstrated that the addition of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine significantly improved the sensory attributes of peanut butter and cheese spreads. Sensory evaluation panels reported enhanced roasted notes and overall acceptability compared to control samples without the compound. This suggests its efficacy as a flavor enhancer in processed foods.
Case Study 2: Anti-Cancer Properties
In a pharmacological study focusing on ovarian cancer models (SKOV-3 cell line), various derivatives of compounds related to 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine were evaluated for their cytotoxic effects. Results indicated that certain analogs exhibited significant antiproliferative activity with GI50 values lower than 25 μM, suggesting potential for development into therapeutic agents against ovarian cancer .
Data Tables
The following tables summarize key findings from research studies involving 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine.
| Application Area | Specific Use | Observations |
|---|---|---|
| Flavoring | Food products (e.g., snacks) | Enhanced roasted nut flavor |
| Pharmaceutical | Cancer treatment | Exhibited cytotoxic effects on SKOV-3 cells |
| Tobacco Industry | Flavoring agent | Used to alter flavor profiles in tobacco products |
| Compound | GI50 (μM) | CC50 (μM) | Remarks |
|---|---|---|---|
| 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine derivative 1 | 13.14 | 53.50 | Increased antiproliferative activity |
| Control Compound | >25 | >100 | Less effective compared to derivatives |
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Comparisons
Thieno[3,4-b]pyrazine (TP) Derivatives
- 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine: Features cyano and methyl substituents, leading to partial charge separation and uniform molecular stacking (interplanar spacing: 3.334 Å). The methyl groups improve solubility, while cyano groups enhance electron-withdrawing effects .
- 5,7-Bis(5-bromo-2-thienyl)-2,3-diphenylthieno[3,4-b]pyrazine: Bromine substituents increase molecular mass (610.4 g/mol) and electronegativity, reducing solubility but enhancing electronic delocalization .
Furazano[3,4-b]pyrazine Derivatives
Compounds like 4,8-dinitraminodifurazano[3,4-b,e]pyrazine (55) exhibit high detonation velocities (up to 9413 m/s) due to fused furazan and pyrazine rings.
Electronic and Optoelectronic Properties
Bandgap Modulation
- Thieno[3,4-b]pyrazine (TP): Used in low-bandgap polymers (e.g., ~1.0 eV in TP-based copolymers), outperforming benzo[c][1,2,5]thiadiazole (BT) and quinoxaline derivatives due to stronger electron deficiency .
- 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine: The methyl group’s electron-donating effect may slightly raise the LUMO level compared to unsubstituted TP, while the dihydro configuration could reduce conjugation, leading to a marginally higher bandgap .
- Brominated TP Analogs : Electron-withdrawing bromine substituents lower LUMO further, enhancing charge-transfer efficiency in photovoltaic applications .
HOMO-LUMO Levels
Biological Activity
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant studies and findings.
Overview of the Compound
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of thieno-pyrazines. Its structure contributes to various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno-pyrazine derivatives. For instance, compounds related to 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine have shown promising results against various cancer cell lines.
- Case Study: Antiproliferative Effects
- A study demonstrated that derivatives of thieno-pyrazine exhibited significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives ranged from 1.60 μM to 9.99 μM, indicating strong cytotoxicity against these cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 57 | MDA-MB-231 | 1.60 |
| 60 | MDA-MB-231 | 1.67 |
| 57 | MCF-7 | 1.41 |
| 60 | MCF-7 | 1.54 |
Antimicrobial Activity
Thieno-pyrazine derivatives have also been evaluated for their antimicrobial properties. These compounds demonstrate effectiveness against various bacterial strains.
- Study Findings:
The mechanisms underlying the biological activities of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine are still being elucidated. However, several proposed mechanisms include:
- Inhibition of Kinases: Some studies suggest that thieno-pyrazines may act as inhibitors of specific kinases involved in cancer cell proliferation .
- Induction of Apoptosis: Evidence indicates that these compounds can induce apoptosis in cancer cells through various signaling pathways .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | MDA-MB-231 | IC50: 1.60 μM |
| Anticancer | A549 | IC50: Varies |
| Antimicrobial | Various Bacterial Strains | MIC: Comparable to standard antibiotics |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine and its derivatives?
Answer:
The synthesis of thieno[3,4-b]pyrazine derivatives typically involves coupling α-diones (generated via organocuprate reactions with oxalyl chloride) with 3,4-diaminothiophene precursors. This approach eliminates challenges in precursor preparation and allows high-yield production of 2,3-disubstituted analogs (e.g., methyl, phenyl groups) . Alternative routes include Fischer carbene-mediated coupling of o-alkynyl carbonyl derivatives, enabling one-pot synthesis of fused pyrazine intermediates (e.g., furo[3,4-b]pyrazine) . For reproducibility, ensure strict control of reaction stoichiometry and temperature, particularly during organocuprate formation.
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Key characterization methods include:
- X-ray crystallography for bond-length analysis, revealing polyene-like ground-state geometry due to pyrazine bond localization .
- Electrochemical studies (cyclic voltammetry) to determine redox potentials, critical for assessing electron-withdrawing capacity in conjugated polymers .
- UV-vis-NIR spectroscopy to identify intramolecular charge transfer (ICT) interactions, with absorption bands often extending into near-infrared regions (e.g., λmax ~ 633 nm in copolymers) .
- Multiconfigurational CASPT2 theory for modeling low-lying excited states and interpreting absorption/emission spectra .
Advanced: How do structural modifications (e.g., substituents, copolymer design) influence the band gap of thieno[3,4-b]pyrazine-based materials?
Answer:
Band gap tuning relies on:
- Electron-withdrawing substituents : Pyrido[3,4-b]pyrazine units in copolymers reduce band gaps by ~30 nm compared to pyridine/quinoxaline analogs due to stronger charge transfer (CT) interactions .
- Oligomer length and composition : Increasing conjugation length in oligothiophenes lowers the HOMO-LUMO gap, while thiophene-to-EDOT (3,4-ethylenedioxythiophene) ratios modulate donor-acceptor balance .
- Noncovalent interactions : S···N contacts and ring critical points (via AIM theory) enhance planarity, improving conductivity in conjugated polymers .
Advanced: What experimental and computational strategies resolve contradictions in electronic structure predictions for this compound?
Answer:
Discrepancies between DFT and experimental data (e.g., excitation energies) can be addressed by:
- CASPT2 calculations : These account for multiconfigurational effects, accurately predicting aromatization in pyrazine units during electronic transitions .
- Time-dependent DFT (TD-DFT) : Validate HOMO-LUMO gaps against experimental absorption thresholds (e.g., extrapolated band gaps from oligomer excitation energies) .
- Comparative studies : Cross-reference electrochemical data (n-doping potentials) with theoretical electron affinities to refine models .
Advanced: How does 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine interact with biological targets, and what are the implications for therapeutic applications?
Answer:
While direct studies on this compound are limited, related pyrrolo[3,4-b]pyrazine derivatives exhibit:
- Kinase inhibition : Binding to allosteric pockets (e.g., RIPK1 inhibition via type III interactions) blocks necroptosis signaling .
- Dose-dependent effects : Anti-necroptotic activity at low doses vs. toxicity at higher concentrations, necessitating rigorous in vivo pharmacokinetic studies .
- Structure-activity relationships (SAR) : Di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine scaffolds show potent p38 MAP kinase inhibition (IC50 < 100 nM), validated via IL-1β secretion assays .
Basic: What are the key challenges in optimizing synthetic yields for large-scale research applications?
Answer:
Critical challenges include:
- Precursor stability : 3,4-Diaminothiophene derivatives are prone to oxidation; use inert atmospheres and low-temperature storage .
- Byproduct formation : Minimize side reactions during Fischer carbene coupling by optimizing solvent polarity (e.g., NMP for high-temperature reactions) .
- Purification : Employ column chromatography with silica gel or size-exclusion methods for isolating oligomers/polymers .
Advanced: How can researchers leverage thieno[3,4-b]pyrazine derivatives in emerging technologies like organic photovoltaics?
Answer:
Applications focus on:
- Low-band gap polymers : Copolymers with thiophene/EDOT achieve panchromatic absorption, enhancing light-harvesting in solar cells (e.g., DSSCs with >9% efficiency under 1 sun) .
- Charge transport optimization : Introduce π-spacers (e.g., benzo[c]1,2,5-thiadiazole) to improve hole mobility in bulk heterojunctions .
- Stability testing : Accelerated aging under UV/thermal stress evaluates degradation mechanisms (e.g., photo-oxidation of thiophene rings) .
Advanced: What methodologies are recommended for analyzing metabolic pathways and subcellular localization of related pyrazine derivatives?
Answer:
For pharmacological studies:
- Radiolabeling : Track compound distribution in animal models using ¹⁴C/³H isotopes .
- LC-MS/MS : Identify metabolites in hepatic microsomal assays, focusing on cytochrome P450 interactions .
- Confocal microscopy : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to map subcellular localization in macrophages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
